Ethyl 2-(2-oxaspiro[3.3]heptan-6-ylidene)acetate
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Overview
Description
Ethyl 2-(2-oxaspiro[3.3]heptan-6-ylidene)acetate: is a chemical compound with the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring system. The presence of the spiro ring system imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-oxaspiro[3.3]heptan-6-ylidene)acetate typically involves the reaction of ethyl acetoacetate with a suitable spirocyclic precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The reaction mixture is usually heated to reflux to facilitate the formation of the desired spirocyclic product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-oxaspiro[3.3]heptan-6-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-(2-oxaspiro[3.3]heptan-6-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-oxaspiro[3.3]heptan-6-ylidene)acetate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Ethyl 2-(2-oxaspiro[3.3]heptan-6-ylidene)acetate
- Ethyl 2-(2-oxaspiro[3.4]octan-6-ylidene)acetate
- Ethyl 2-(2-oxaspiro[3.5]nonan-6-ylidene)acetate
Comparison: this compound is unique due to its specific spirocyclic ring size and the presence of an ester functional group. Compared to similar compounds with different ring sizes, it may exhibit distinct chemical reactivity and biological activity. The specific arrangement of atoms in the spiro ring system can influence the compound’s ability to interact with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 2-(2-oxaspiro[3.3]heptan-6-ylidene)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-13-9(11)3-8-4-10(5-8)6-12-7-10/h3H,2,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCHGLBGJCPXQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CC2(C1)COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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